N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound characterized by the presence of bromine, chlorine, and sulfonohydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3-bromo-4-chlorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using similar reaction conditions but with optimized parameters to ensure higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The sulfonohydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound, potentially involving the formation of sulfonic acids.
Reduction Products: Reduced forms, possibly involving the conversion of the sulfonohydrazide group to amines.
Scientific Research Applications
N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide exerts its effects depends on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific molecular pathways.
Anti-inflammatory Activity: It might reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide: shares similarities with other sulfonohydrazide derivatives such as:
Uniqueness
The unique combination of bromine, chlorine, and sulfonohydrazide groups in N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-14(16)13(15)8-11/h2-9,18H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQICVONJEOXUFE-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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